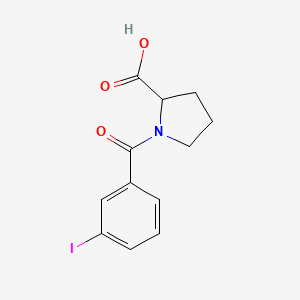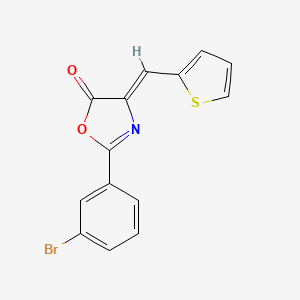![molecular formula C20H32N2O2S B4737678 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol
説明
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol, also known as ETT or Ethylthiambutene, is a chemical compound that belongs to the class of opioids. It is a synthetic analogue of the opioid drug, methadone. ETT has been of interest to researchers due to its potential use in the treatment of opioid addiction and pain management.
作用機序
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol acts on the central nervous system by binding to the mu-opioid receptor. It acts as an agonist, producing analgesic effects and reducing withdrawal symptoms. 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has a longer duration of action compared to other opioids, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects:
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol produces a range of biochemical and physiological effects. It produces analgesia by inhibiting the transmission of pain signals in the spinal cord and brain. It also produces sedation, respiratory depression, and pupillary constriction. 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has been found to have a lower risk of causing gastrointestinal side effects compared to other opioids.
実験室実験の利点と制限
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a longer duration of action compared to other opioids, which may allow for less frequent dosing. It also has a lower potential for abuse and dependence, which may make it a safer alternative for use in animal models of addiction. However, 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol is a potent opioid and should be used with caution in lab experiments. It may also produce respiratory depression, which can be life-threatening in high doses.
将来の方向性
There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of opioid addiction and pain management in humans. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to understand the long-term effects of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol on the central nervous system and other organ systems. Finally, research is needed to develop new analogues of 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol that may have improved pharmacological properties.
科学的研究の応用
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has been studied for its potential use in the treatment of opioid addiction and pain management. In preclinical studies, 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has shown to have a lower potential for abuse and dependence compared to other opioids such as morphine and methadone. It has also been found to be effective in reducing withdrawal symptoms and cravings in opioid-dependent animals. Additionally, 2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol has shown to have analgesic properties in animal models of pain.
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(thian-4-yl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-2-24-20-5-3-17(4-6-20)15-21-10-11-22(16-19(21)7-12-23)18-8-13-25-14-9-18/h3-6,18-19,23H,2,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVXVDRRMKSWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4737599.png)
![[2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2-methoxyphenyl)-1,3-thiazol-5-yl](2-methoxyphenyl)methanone](/img/structure/B4737604.png)
![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4737613.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4737624.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4737625.png)
![4-{[({2-[(4-chlorophenyl)thio]phenyl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4737626.png)
![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4737632.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)

![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![3-(3,4-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4737668.png)

